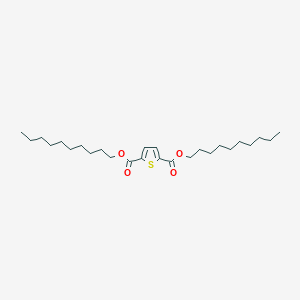![molecular formula C10H18N2O2 B14513786 2-Diazonio-1-[(2,3,4-trimethylpentan-3-yl)oxy]ethen-1-olate CAS No. 63254-57-9](/img/structure/B14513786.png)
2-Diazonio-1-[(2,3,4-trimethylpentan-3-yl)oxy]ethen-1-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Diazonio-1-[(2,3,4-trimethylpentan-3-yl)oxy]ethen-1-olate is a chemical compound known for its unique structure and reactivity. It is characterized by the presence of a diazonium group and an enolate moiety, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often require low temperatures and the presence of a strong acid to stabilize the diazonium ion .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2-Diazonio-1-[(2,3,4-trimethylpentan-3-yl)oxy]ethen-1-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazonium group to an amine.
Substitution: The diazonium group can be substituted with nucleophiles to form a variety of products.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction, and nucleophiles such as halides for substitution reactions. The reactions are typically carried out under controlled temperatures to prevent decomposition .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides can yield halogenated derivatives, while oxidation can produce oxides .
Wissenschaftliche Forschungsanwendungen
2-Diazonio-1-[(2,3,4-trimethylpentan-3-yl)oxy]ethen-1-olate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Diazonio-1-[(2,3,4-trimethylpentan-3-yl)oxy]ethen-1-olate involves the formation of reactive intermediates that can interact with various molecular targets. The diazonium group is particularly reactive, allowing for the formation of covalent bonds with nucleophiles. This reactivity is harnessed in various synthetic applications to create new chemical entities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Diazonio-1-[(2,3,4-trimethylpentan-3-yl)oxy]ethen-1-olate: Known for its unique reactivity and versatility.
This compound: Similar structure but different reactivity profile.
This compound: Used in different industrial applications.
Uniqueness
The uniqueness of this compound lies in its ability to undergo a wide range of chemical reactions, making it a valuable intermediate in organic synthesis. Its reactivity and stability under various conditions set it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
63254-57-9 |
|---|---|
Molekularformel |
C10H18N2O2 |
Molekulargewicht |
198.26 g/mol |
IUPAC-Name |
2,3,4-trimethylpentan-3-yl 2-diazoacetate |
InChI |
InChI=1S/C10H18N2O2/c1-7(2)10(5,8(3)4)14-9(13)6-12-11/h6-8H,1-5H3 |
InChI-Schlüssel |
NQJHQUYXNPMZCK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C)(C(C)C)OC(=O)C=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


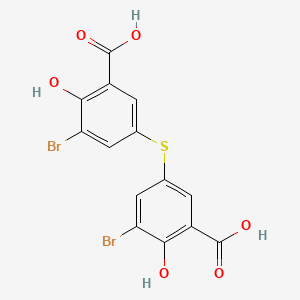
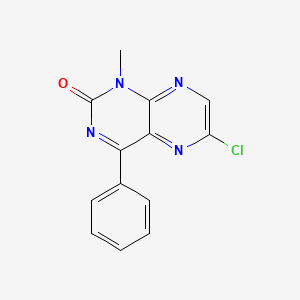
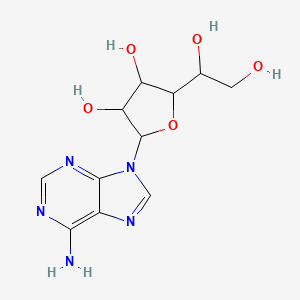

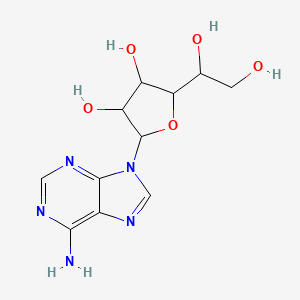
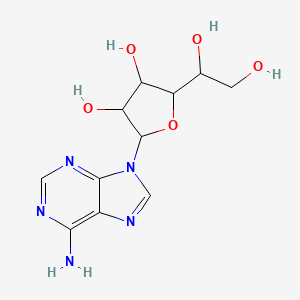
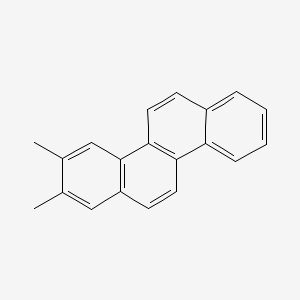

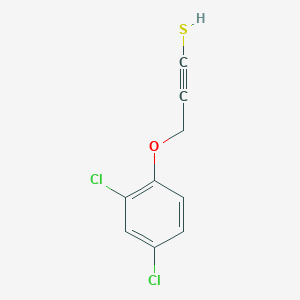
![Methyl 3-[(E)-carbamoyldiazenyl]but-2-enoate](/img/structure/B14513769.png)
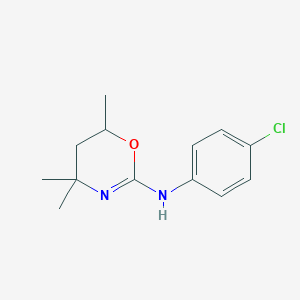

![Ethyl 4-[2-(4-oxonaphthalen-1(4H)-ylidene)hydrazinyl]benzoate](/img/structure/B14513794.png)
